molecular formula C6H14N2O2 B13144260 (3S,5S)-3,5-diaminohexanoic acid CAS No. 34281-55-5

(3S,5S)-3,5-diaminohexanoic acid

Cat. No.: B13144260
CAS No.: 34281-55-5
M. Wt: 146.19 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-N
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Description

(3S,5S)-3,5-diaminohexanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-diaminohexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the stereocenters. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-diaminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

(3S,5S)-3,5-diaminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-diaminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-dihydroclavaminic acid: An intermediate in the biosynthesis of clavulanic acid, a β-lactamase inhibitor.

    (3R,5S)-fluvastatin: A statin used to lower cholesterol levels.

    Benzoylecgonine: A metabolite of cocaine.

Uniqueness

(3S,5S)-3,5-diaminohexanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which make it a versatile compound for various chemical reactions and applications. Its chiral nature allows for the study of stereochemical effects in biological systems and its potential use in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

34281-55-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(3S,5S)-3,5-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)O)N)N

Canonical SMILES

CC(CC(CC(=O)O)N)N

physical_description

Solid

Origin of Product

United States

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